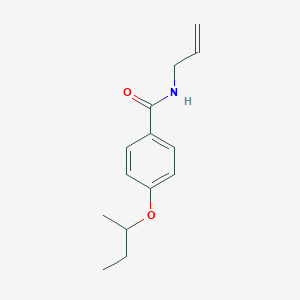![molecular formula C19H22N2O3 B268338 N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268338.png)
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide, also known as MPAC, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has shown potential in various applications due to its unique properties.
作用機序
The mechanism of action of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. In addition, N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide in lab experiments is its high purity. The synthesis method yields a product that is over 95% pure, which is essential for accurate and reliable results. Additionally, N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to be stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of using N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for the study of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide. One potential area of research is the development of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide-based diagnostic tools for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide and its potential applications in cancer research and anti-inflammatory therapy. Finally, the synthesis of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide derivatives with improved properties may lead to the development of more effective drugs for various diseases.
合成法
The synthesis of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide involves the reaction of 4-aminobenzoyl chloride with 3-methylbenzoic acid in the presence of triethylamine. The resulting product is then treated with 3-methoxypropylamine and acetic anhydride to obtain N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide. This method is relatively simple and yields a high purity product.
科学的研究の応用
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been studied for its anti-inflammatory properties, where it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease and diabetes.
特性
製品名 |
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
N-[4-(3-methoxypropylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-14-5-3-6-16(13-14)19(23)21-17-9-7-15(8-10-17)18(22)20-11-4-12-24-2/h3,5-10,13H,4,11-12H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
LAELYKOFVSICLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCOC |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
